Enhanced Lipophilicity (XLogP3) Conferring Superior Membrane Permeation Potential
The target compound exhibits an XLogP3 value of 2.5, substantially higher than 2-methoxy-6-methylpyrazine (XLogP3 1.3), 2-ethoxy-6-methylpyrazine (XLogP3 1.8), and 2-propoxy-6-methylpyrazine (XLogP3 2.3). This 0.2–1.2 log unit increase translates to a predicted 1.6–15.8-fold higher partition coefficient, which directly correlates with improved passive membrane permeability in cellular assays [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 |
| Comparator Or Baseline | 2-Methoxy-6-methylpyrazine (XLogP3 = 1.3); 2-Ethoxy-6-methylpyrazine (XLogP3 = 1.8); 2-Propoxy-6-methylpyrazine (XLogP3 = 2.3) |
| Quantified Difference | ΔXLogP3 = +0.2 (vs. propoxy) to +1.2 (vs. methoxy); predicted partition increase 1.6× to 15.8× |
| Conditions | PubChem XLogP3 3.0 algorithm; consistent computational framework across all compounds |
Why This Matters
Higher lipophilicity within the drug-like range (1–5) is often desirable for crossing lipid bilayers, making this compound a superior starting point for cell-active probe or lead series requiring intracellular target engagement.
- [1] PubChem Computed Properties: CID 126954146 (target), CID 520395 (2-methoxy), CID 104421 (2-ethoxy), CID 100240 (2-propoxy). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov (accessed Apr 2026). View Source
